molecular formula C8H12N2O2S B3007206 2-amino-N-ethylbenzenesulfonamide CAS No. 98489-77-1

2-amino-N-ethylbenzenesulfonamide

Cat. No.: B3007206
CAS No.: 98489-77-1
M. Wt: 200.26
InChI Key: HQAVWQUPULBREU-UHFFFAOYSA-N
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Description

2-amino-N-ethylbenzenesulfonamide is a useful research compound. Its molecular formula is C8H12N2O2S and its molecular weight is 200.26. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Compound Formation

  • 2-amino-N-ethylbenzenesulfonamide and related compounds are utilized in the synthesis of novel chemical entities. For instance, amino acid-derived 2-nitrobenzenesulfonamides have been condensed with various saccharide and nucleoside derivatives to create fully protected hybrids, which were then incorporated into peptide sequences (Turner et al., 2001).

Chemical Analysis and Detection

  • The compound has been involved in the development of analytical methods. An early study described a method for analyzing aminobenzenesulfonamide in biological fluids like blood and urine, using diazotization and coupling reactions to produce a colorimetrically detectable azo dye (Marshall, Emerson, & Cutting, 1937).

N-Alkylation and Chemical Recognition

  • Research has demonstrated the potential of this compound derivatives in recognizing different types of amino groups, as seen in studies involving the N-alkylation of aminobenzenesulfonamides with alcohols. This highlights the compound's role in facilitating transition-metal-catalyzed processes (Lu, Ma, Qu, & Li, 2015).

Versatility in Amine Protection

  • The versatility of nitrobenzenesulfonamides, closely related to this compound, is evident in their use for preparing secondary amines and protecting amines. These sulfonamides can be smoothly alkylated and deprotected, yielding secondary amines in high yields (Fukuyama, Jow, & Cheung, 1995).

Antitumor and Medicinal Applications

  • Certain derivatives of aminobenzenesulfonamides have been evaluated in antitumor screens, with some progressing to clinical trials due to their potent cell cycle inhibition properties. These compounds disrupt tubulin polymerization or affect cell cycle phases in cancer cell lines (Owa et al., 2002).

Role in Pharmacological Studies

  • The compound has been referenced in pharmacological studies, such as its involvement in therapeutic actions against infections and its effects on physiological processes like phagocytosis and capsule formation in bacteria (Bliss & Long, 1937).

Applications in Organic Synthesis

  • This compound derivatives are instrumental in the synthesis of various organic compounds. For instance, the novel synthesis of 2-amino-5-methanesulfonylaminobenzenesulfonamide, starting from 4-nitroaniline, has been described for large-scale applications, highlighting the compound's significance in synthetic chemistry (Dragovich, Murphy, Tran, & Ruebsam, 2008).

Safety and Hazards

As with any chemical compound, safety precautions are essential when handling 2-amino-N-ethylbenzenesulfonamide . Researchers should adhere to standard laboratory practices, including wearing appropriate protective gear, working in a well-ventilated area, and avoiding skin or eye contact. Detailed safety information can be found in the Safety Data Sheet (SDS) provided by the manufacturer .

Future Directions

: Santa Cruz Biotechnology - 2-amino-N-ethylbenzenesulfonamide

Mechanism of Action

Target of Action

The primary target of 2-amino-N-ethylbenzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

They bind to the active site of the enzyme, preventing its natural substrate from accessing the site and thus inhibiting the enzyme’s activity .

Biochemical Pathways

The inhibition of carbonic anhydrase disrupts the balance of bicarbonate and protons in the cell. This can affect a variety of biochemical pathways, particularly those involving the regulation of pH and the transport of carbon dioxide and water .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption .

Result of Action

The inhibition of carbonic anhydrase by this compound can lead to a decrease in the production of bicarbonate and protons in the cell. This can disrupt cellular pH regulation and affect a variety of cellular processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Additionally, the presence of other drugs that inhibit or induce cytochrome P450 enzymes could potentially affect the metabolism of this compound .

Properties

IUPAC Name

2-amino-N-ethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-2-10-13(11,12)8-6-4-3-5-7(8)9/h3-6,10H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAVWQUPULBREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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